molecular formula C16H26N2O5S B2595389 2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 873675-14-0

2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No.: B2595389
CAS No.: 873675-14-0
M. Wt: 358.45
InChI Key: RFLQWLYCGBWUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “2,5-dimethoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide” is C16H26N2O5S . Its average mass is 358.453 Da and its monoisotopic mass is 358.156250 Da .


Physical and Chemical Properties Analysis

The molecular weight of “2,5-dimethoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide” is 238.28 g/mol . Its exact mass is 238.13174244 g/mol and its monoisotopic mass is 238.13174244 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Profile

A study on benzenesulfonamides incorporating triazine moieties revealed that these compounds possess antioxidant properties and inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The compounds showed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, indicating their potential in treating related diseases (Lolak et al., 2020).

Antimycobacterial Activity

Research on thiourea derivatives bearing benzenesulfonamide moiety demonstrated antimycobacterial activity, particularly against Mycobacterium tuberculosis. This suggests the potential use of these compounds in developing treatments for tuberculosis, with specific compounds showing high activity and promising therapeutic properties (Ghorab et al., 2017).

Photodynamic Therapy Application

A new zinc phthalocyanine substituted with benzenesulfonamide derivative groups was synthesized for photodynamic therapy (PDT) applications. It demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for cancer treatment in PDT (Pişkin et al., 2020).

Antimicrobial Activity

Novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying the biologically active sulfonamide moiety showed interesting antimicrobial activity against a range of bacteria and fungi. This highlights their potential as a basis for developing new antimicrobial agents (Ghorab et al., 2017).

Inhibitors for Nav1.7

The modification of the lead benzenesulfonamide Nav1.7 inhibitor by incorporating a morpholine core indicated potential isoform-selective inhibition of Nav1.7. This research contributes to the development of treatments for conditions modulated by Nav1.7, such as pain (Wu et al., 2018).

Fluorescence Chemosensor for Copper Cation

A novel hybrid material derived from SBA-15 and benzenesulfonamide demonstrated high selectivity for sensing Cu2+ in solution through fluorescence quenching. This suggests its application as a chemosensor for detecting copper ions, which is essential in environmental monitoring and medical diagnostics (Gao et al., 2007).

Mechanism of Action

While the exact mechanism of action for “2,5-dimethoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide” is not specified, related compounds like 2,5-Dimethoxy-4-Iodoamphetamine are known to target the 5-HT2A receptor . These compounds are reported to evoke psychoplastogenic effects, including enhanced dendritic arborization and synaptogenesis .

Properties

IUPAC Name

2,5-dimethoxy-4-methyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-13-11-15(22-3)16(12-14(13)21-2)24(19,20)17-5-4-6-18-7-9-23-10-8-18/h11-12,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLQWLYCGBWUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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